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molecular formula C10H17NO4 B131627 (S)-1-Boc-pyrrolidine-3-carboxylic acid CAS No. 140148-70-5

(S)-1-Boc-pyrrolidine-3-carboxylic acid

Cat. No. B131627
M. Wt: 215.25 g/mol
InChI Key: HRMRQBJUFWFQLX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03976660

Procedure details

A solution of 205 g. (1 mol.) of N-benzylpyrrolidine-3-carboxylic acid (CA, 64 14173d) is dissolved in glacial acetic acid (1 l.) and hydrogenated in the presence of 40 g. of 10% palladium on charcoal until no more starting material is detected by TLC. The catalyst is filtered off and the filtrate is concentrated to dryness in vacuo. The residual 3-pyrrolidine carboxylic acid is dissolved in a mixture of DMF-H2O (2:1) (2 liters), triethylamine (1 mol.), t-butoxycarbonyl azide (1.5 mol.) is added and the mixture is stirred at room temperature for two days. Periodically the pH is tested with pH paper, and after twenty-four hours more azide (0.5 mol.) is added. The solvent is concentrated in vacuo to remove the DMF, the aqueous phase is acidified with citric acid (to pH 2-3) and extracted with ethyl acetate. The organic phase is concentrated to dryness in vacuo to yield the product 1-(t-butyloxycarbonyl)-3-pyrrolidinecarboxylic acid.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1CCC(C(O)=O)C1)C1C=CC=CC=1.[NH:16]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=[O:22])[CH2:17]1.C(N(CC)CC)C.[C:31]([O:35][C:36](N=[N+]=[N-])=[O:37])([CH3:34])([CH3:33])[CH3:32].[N-]=[N+]=[N-]>C(O)(=O)C.[Pd].CN(C=O)C.O>[C:31]([O:35][C:36]([N:16]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=[O:22])[CH2:17]1)=[O:37])([CH3:34])([CH3:33])[CH3:32] |f:7.8|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CC1)C(=O)O
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N=[N+]=[N-]
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O.O
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the DMF
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976660

Procedure details

A solution of 205 g. (1 mol.) of N-benzylpyrrolidine-3-carboxylic acid (CA, 64 14173d) is dissolved in glacial acetic acid (1 l.) and hydrogenated in the presence of 40 g. of 10% palladium on charcoal until no more starting material is detected by TLC. The catalyst is filtered off and the filtrate is concentrated to dryness in vacuo. The residual 3-pyrrolidine carboxylic acid is dissolved in a mixture of DMF-H2O (2:1) (2 liters), triethylamine (1 mol.), t-butoxycarbonyl azide (1.5 mol.) is added and the mixture is stirred at room temperature for two days. Periodically the pH is tested with pH paper, and after twenty-four hours more azide (0.5 mol.) is added. The solvent is concentrated in vacuo to remove the DMF, the aqueous phase is acidified with citric acid (to pH 2-3) and extracted with ethyl acetate. The organic phase is concentrated to dryness in vacuo to yield the product 1-(t-butyloxycarbonyl)-3-pyrrolidinecarboxylic acid.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1CCC(C(O)=O)C1)C1C=CC=CC=1.[NH:16]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=[O:22])[CH2:17]1.C(N(CC)CC)C.[C:31]([O:35][C:36](N=[N+]=[N-])=[O:37])([CH3:34])([CH3:33])[CH3:32].[N-]=[N+]=[N-]>C(O)(=O)C.[Pd].CN(C=O)C.O>[C:31]([O:35][C:36]([N:16]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=[O:22])[CH2:17]1)=[O:37])([CH3:34])([CH3:33])[CH3:32] |f:7.8|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CC1)C(=O)O
Name
Quantity
1 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N=[N+]=[N-]
Name
Quantity
2 L
Type
solvent
Smiles
CN(C)C=O.O
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for two days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness in vacuo
ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
The solvent is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the DMF
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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